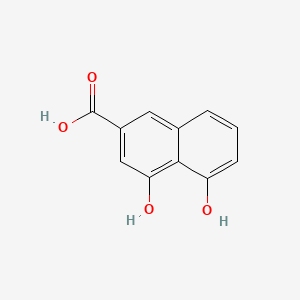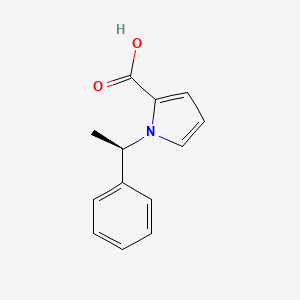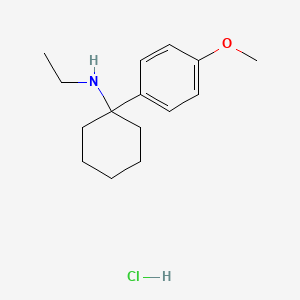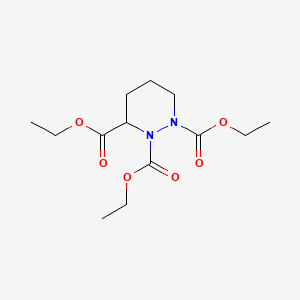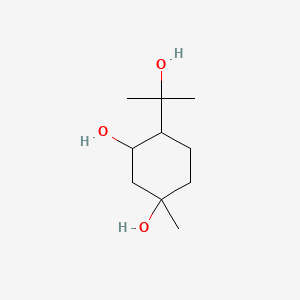
p-Menthane-1,3,8-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Menthane-1,3,8-triol is an organic compound with the chemical formula C10H20O3. It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various consumer products such as toothpaste, mouthwash, chewing gum, and breath sprays .
作用机制
Target of Action
p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .
Mode of Action
The mechanism of action of this compound as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .
Biochemical Pathways
The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .
Pharmacokinetics
It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .
Result of Action
This compound has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .
生化分析
Biochemical Properties
The biosynthesis of p-Menthane-1,3,8-triol involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum . These enzymes facilitate the functionalization of this compound to its biologically active forms .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that monoterpenes like this compound can influence cell function. For example, menthol, a p-menthane monoterpene, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Molecular Mechanism
Studies on limonene, a model p-menthane monoterpene, have identified catalytic residues and determinants of stereospecificity . These findings may provide insights into the molecular mechanism of this compound.
Metabolic Pathways
This compound is involved in the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells
准备方法
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:
Hydrogen Transfer Reaction: This method involves the hydrogen transfer reaction using p-menthol as the starting material.
Nitration and Reduction: In this method, p-menthol undergoes nitration followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
p-Menthane-1,3,8-triol undergoes various chemical reactions, including:
Oxidation: This reaction converts this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Results in the formation of alcohols or alkanes.
Substitution: Yields halogenated derivatives of this compound.
科学研究应用
p-Menthane-1,3,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its analgesic and anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory drugs.
Industry: Utilized in the production of consumer products such as toothpaste, mouthwash, and chewing gum for its refreshing and antimicrobial properties
相似化合物的比较
Similar Compounds
p-Menthane-1,2,8-triol: Another triol with similar properties but different hydroxyl group positions.
p-Menthane-3,8-diol: Known for its insect repellent properties.
Menthol: Widely used for its cooling sensation and antimicrobial effects
Uniqueness
p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .
属性
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNAYJOJYCECDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)O)C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
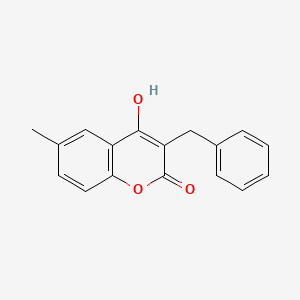
![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)

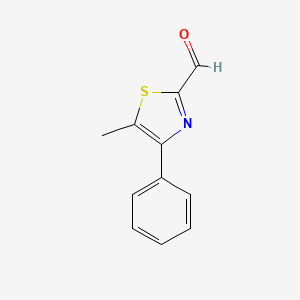
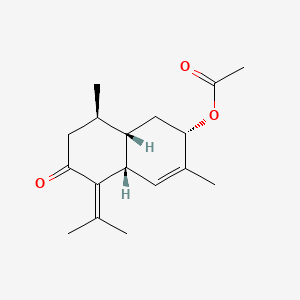
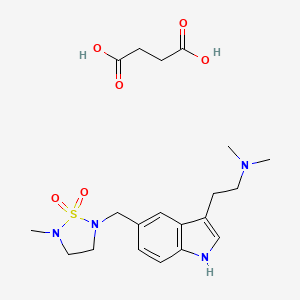
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)
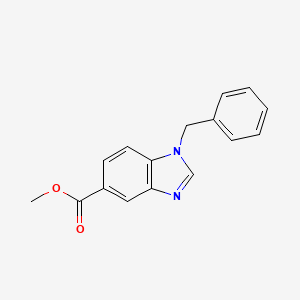
![[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B599847.png)
